methyl 4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(2-fluorophenyl)-2-methyl-1H-pyrrole-3-carboxylate
Description
Methyl 4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(2-fluorophenyl)-2-methyl-1H-pyrrole-3-carboxylate is a polycyclic heteroaromatic compound featuring a pyrrole core substituted with a methyl ester, a 2-fluorophenyl group, and a 5-fluoro-2-oxoindoline moiety. Its structural complexity arises from the fusion of indole and pyrrole rings, both functionalized with fluorine atoms. The fluorine substituents enhance metabolic stability and lipophilicity, which are critical for pharmaceutical applications .
Properties
Molecular Formula |
C21H16F2N2O3 |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
methyl 4-(5-fluoro-2-oxo-1,3-dihydroindol-3-yl)-5-(2-fluorophenyl)-2-methyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C21H16F2N2O3/c1-10-16(21(27)28-2)18(19(24-10)12-5-3-4-6-14(12)23)17-13-9-11(22)7-8-15(13)25-20(17)26/h3-9,17,24H,1-2H3,(H,25,26) |
InChI Key |
QZSKFHJMAHYBMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N1)C2=CC=CC=C2F)C3C4=C(C=CC(=C4)F)NC3=O)C(=O)OC |
Origin of Product |
United States |
Biological Activity
Methyl 4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(2-fluorophenyl)-2-methyl-1H-pyrrole-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including an indole moiety and multiple fluorinated substituents, suggest a variety of biological activities, particularly in anticancer and kinase inhibition contexts.
Chemical Structure and Properties
- Molecular Formula : C22H18F2N2O4
- Molecular Weight : 412.39 g/mol
- CAS Number : 1190288-06-2
The compound's structure includes a pyrrole ring fused with an indole, which is known to enhance biological activity due to its ability to interact with various biological targets. The presence of fluorine atoms increases lipophilicity and may enhance the compound's binding affinity to target proteins.
Anticancer Potential
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, indole derivatives have been reported to possess anti-inflammatory and cytotoxic effects against various cancer cell lines. The specific biological activity of this compound remains under investigation, but its structural analogs have shown promise as kinase inhibitors, which are crucial in regulating cell cycle progression and apoptosis.
Kinase Inhibition
Kinase inhibitors are vital in cancer therapy due to their role in modulating signaling pathways that govern cell growth and survival. Preliminary studies suggest that this compound may inhibit specific kinases involved in tumor progression. For example, compounds with similar structures have demonstrated the ability to induce apoptotic cell death in cancer cells by disrupting mitotic processes .
Case Studies
- Cell Line Studies : In vitro studies on various cancer cell lines (e.g., HCT116 and MCF7) have shown that related compounds exhibit IC50 values in the low micromolar range, indicating potent cytotoxicity. For instance, a related indole compound demonstrated IC50 values of 1.9 µg/mL against HCT116 cells .
- Mechanistic Insights : Investigations into the mechanism of action reveal that similar compounds can block tumor cell cycle progression, leading to increased apoptosis rates. This effect is likely mediated through the inhibition of specific kinases such as PLK2 .
Table of Biological Activity Comparisons
| Compound | IC50 (µg/mL) | Target | Biological Activity |
|---|---|---|---|
| Methyl Indole Derivative A | 1.9 | HCT116 | Anticancer |
| Methyl Indole Derivative B | 2.3 | MCF7 | Anticancer |
| Methyl Pyrrole Derivative C | 3.0 | PLK2 | Kinase Inhibitor |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison highlights structural, synthetic, and physicochemical distinctions between the target compound and related analogs:
Table 1: Comparative Analysis of Pyrrole-Carboxylate Derivatives
Key Observations
Structural Complexity: The target compound integrates a fluorinated oxindole moiety, absent in simpler analogs like 5-fluorooxindole . Unlike the pyrazole-thioxo derivative in , the target lacks sulfur-based groups, which may reduce toxicity but limit thiol-mediated interactions .
Synthetic Efficiency: While direct yield data for the target is unavailable, highlights that Fe3O4@Nano-cellulose–OPO3H catalysts enable >75% yields for analogous pyrrole-carboxylates, suggesting comparable efficiency if similar protocols are employed . Palladium-mediated coupling (as in ) could achieve moderate yields (~46%) but requires stringent conditions .
Physicochemical Properties: The 2-fluorophenyl group likely increases hydrophobicity relative to nitro- or cyano-substituted analogs (), impacting solubility and bioavailability . The methyl ester at position 3 may enhance metabolic stability compared to carboxylic acid derivatives (e.g., MM3568.04 in ) .
Spectroscopic Signatures :
- IR spectra would show characteristic stretches for carbonyl (1680–1700 cm⁻¹, oxindole and ester) and aromatic C–F (1250–1100 cm⁻¹), aligning with data in and .
- ¹H NMR would feature deshielded protons near fluorine atoms, as seen in fluorophenyl-containing compounds () .
Research Implications
The target compound’s structural uniqueness positions it as a candidate for kinase inhibition or antioxidant activity, akin to fluorinated oxindoles in . However, its synthesis requires optimization to match the efficiency of Fe3O4@Nano-cellulose–OPO3H-mediated protocols . Comparative studies with chlorinated analogs () could further elucidate fluorine’s role in bioactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
